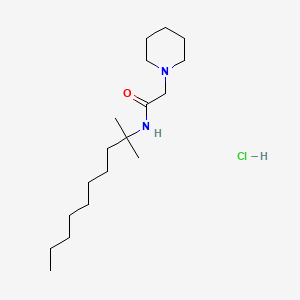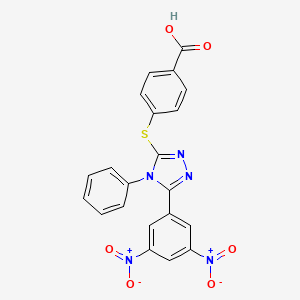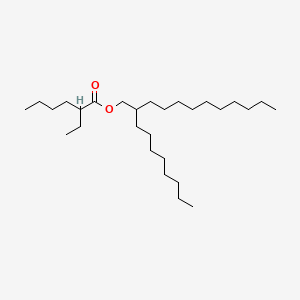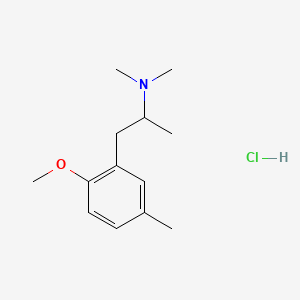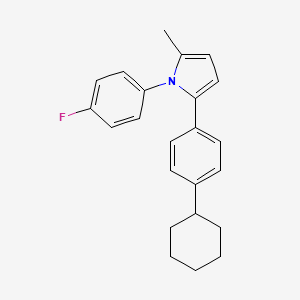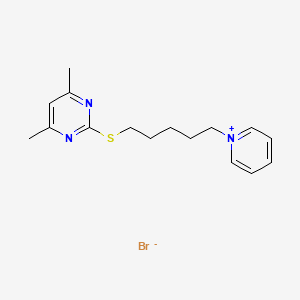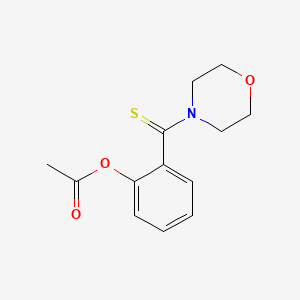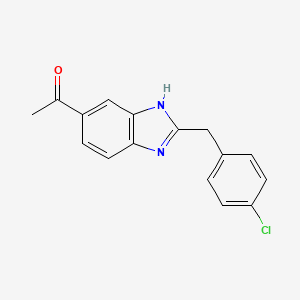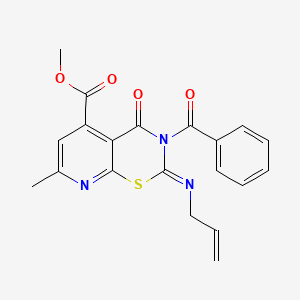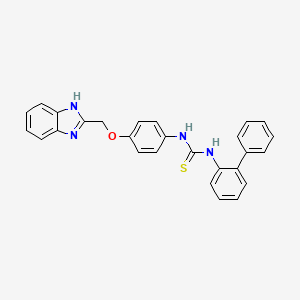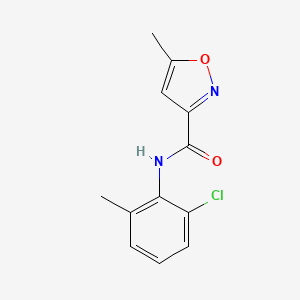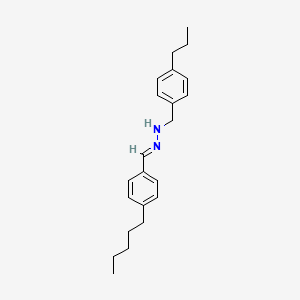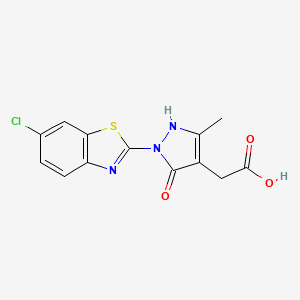
1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyrazole moiety. The final step involves the acylation of the pyrazole ring to introduce the acetic acid group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid
- 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carboxamide
- 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-ethyl ester
Uniqueness
1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry .
Properties
CAS No. |
84968-79-6 |
|---|---|
Molecular Formula |
C13H10ClN3O3S |
Molecular Weight |
323.76 g/mol |
IUPAC Name |
2-[2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H10ClN3O3S/c1-6-8(5-11(18)19)12(20)17(16-6)13-15-9-3-2-7(14)4-10(9)21-13/h2-4,16H,5H2,1H3,(H,18,19) |
InChI Key |
KXOXTTDQUWVEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


